Calcium selenate

Descripción general

Descripción

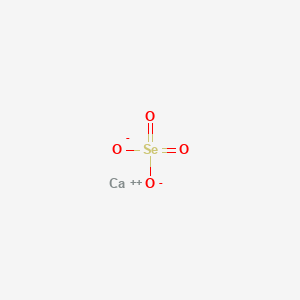

Calcium selenate is an inorganic compound with the chemical formula ( \text{CaSeO}_4 ). It is a white crystalline solid that is highly soluble in water. This compound is part of the selenate family, which are salts or esters of selenic acid. This compound is used in various applications, including agriculture, chemistry, and environmental science, due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium selenate can be synthesized through several methods. One common method involves the reaction of calcium hydroxide (( \text{Ca(OH)}_2 )) with selenic acid (( \text{H}_2\text{SeO}_4 )). The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{SeO}_4 \rightarrow \text{CaSeO}_4 + 2\text{H}_2\text{O} ]

Another method involves the neutralization of calcium carbonate (( \text{CaCO}_3 )) with selenic acid: [ \text{CaCO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{CaSeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting calcium chloride (( \text{CaCl}_2 )) with sodium selenate (( \text{Na}_2\text{SeO}_4 )). The reaction is as follows: [ \text{CaCl}_2 + \text{Na}_2\text{SeO}_4 \rightarrow \text{CaSeO}_4 + 2\text{NaCl} ]

This method is preferred due to the availability and low cost of the starting materials.

Análisis De Reacciones Químicas

Types of Reactions: Calcium selenate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to calcium selenite (( \text{CaSeO}_3 )) or elemental selenium (( \text{Se} )) under specific conditions.

Substitution Reactions: It can react with other salts to form different selenates or selenites.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas (( \text{H}_2 )), sulfur dioxide (( \text{SO}_2 )), and other reducing agents can be used to reduce this compound.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate (( \text{KMnO}_4 )) can oxidize selenium compounds.

Major Products:

Reduction: Calcium selenite (( \text{CaSeO}_3 )), elemental selenium (( \text{Se} ))

Substitution: Various selenates and selenites depending on the reacting salts.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1.1 Chemistry and Material Science

Calcium selenate is utilized in chemical research primarily as a precursor for synthesizing other selenium compounds. Its role in studying selenium's chemical behavior contributes to understanding its properties and reactions in various environments. For example, it can serve as a source of selenium in the production of other selenates or selenites, which are important in both organic and inorganic chemistry.

1.2 Biological Applications

In biological research, this compound is investigated for its role in selenium metabolism. Selenium is an essential trace element that plays a critical role in antioxidant defense mechanisms within cells. Studies have shown that this compound can enhance the antioxidant capacity of cells, potentially offering protective effects against oxidative stress .

1.3 Medical Applications

This compound has been explored for its potential therapeutic applications, particularly in cancer treatment. Research indicates that selenium compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity makes this compound a candidate for developing targeted cancer therapies . Furthermore, it has been studied for preventing selenium deficiency-related diseases, emphasizing its importance in human health.

Agricultural Applications

2.1 Fertilization and Plant Growth

This compound is used as a fertilizer to enhance the growth and nutrient content of crops. Research indicates that applying this compound can improve the bioavailability of essential nutrients such as zinc and copper, which are vital for plant health .

Table 1: Effects of this compound on Nutrient Bioaccumulation

| Treatment Level (g/ha) | Zinc Concentration (mg/kg) | Copper Concentration (mg/kg) |

|---|---|---|

| Control | 59.5 | 1.8 |

| 0.05-Se | 79.1 (+32.5%) | 2.1 (+16.7%) |

| 0.15-Se | 54.0 (+46.7%) | 2.3 (+27.8%) |

Note: Values represent average concentrations after treatment; percentages indicate changes from control levels.

Case Studies

3.1 Anticancer Activity

A study investigated the anticancer properties of selenium-doped calcium phosphate nanoparticles (CaP_Se). The results indicated that these nanoparticles exhibited selective toxicity to osteosarcoma cells while maintaining cytocompatibility with normal cells . The presence of selenium enhanced the therapeutic efficacy of calcium phosphate materials.

3.2 Antibacterial Properties

Research into selenium-doped biphasic calcium phosphate nanoparticles demonstrated enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria . The incorporation of silver into these nanoparticles further improved their antibacterial properties, making them suitable for biomedical applications such as implants.

Mecanismo De Acción

Calcium selenate exerts its effects primarily through its selenium content. Selenium is a crucial component of selenoproteins, which play vital roles in antioxidant defense, thyroid hormone metabolism, and redox regulation. The compound releases selenium ions in biological systems, which are then incorporated into selenoproteins. These proteins help protect cells from oxidative damage and regulate various metabolic processes.

Comparación Con Compuestos Similares

Calcium Sulfate (( \text{CaSO}_4 )): Similar in structure but contains sulfur instead of selenium.

Calcium Selenite (( \text{CaSeO}_3 )): Contains selenium in a different oxidation state.

Sodium Selenate (( \text{Na}_2\text{SeO}_4 )): Another selenate compound but with sodium instead of calcium.

Uniqueness: Calcium selenate is unique due to its specific reactivity and solubility properties. It provides a source of selenium that is readily bioavailable, making it valuable in both agricultural and medical applications. Its ability to undergo various chemical reactions also makes it a versatile compound in chemical synthesis and research.

Actividad Biológica

Calcium selenate (CaSeO₄) is an inorganic compound that has garnered attention for its biological activities, particularly in relation to selenium's role in human health and disease prevention. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various health contexts.

Overview of Selenium and Its Compounds

Selenium is an essential trace element that plays a critical role in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. It is incorporated into selenoproteins, which are vital for maintaining cellular homeostasis and protecting against oxidative stress. This compound serves as a source of selenium and has been studied for its potential health benefits.

This compound exhibits several biological activities primarily through its influence on selenium metabolism and selenoprotein synthesis. Key mechanisms include:

- Antioxidant Activity : Selenium compounds, including this compound, enhance the activity of antioxidant enzymes such as glutathione peroxidase, which protects cells from oxidative damage .

- Calcium Homeostasis : Research indicates that this compound can augment calcium release from the sarcoplasmic reticulum in muscle cells, leading to improved muscle performance and fatigue resistance .

- Cellular Proliferation and Apoptosis : Studies have shown that selenium can influence cell proliferation and apoptosis in cancer cells. For instance, selenium substitution in calcium phosphates demonstrated selective toxicity to osteosarcoma cells .

1. Muscle Performance Enhancement

A study investigated the effects of dietary selenium supplementation on muscle performance in mice. Mice fed diets containing 0.5 ppm this compound showed significant improvements in muscle twitch amplitude and calcium release rates during depolarization compared to controls . This suggests that this compound may enhance muscle function through improved calcium dynamics.

2. Anticancer Properties

Research has demonstrated that this compound can exhibit selective toxicity towards cancer cells. In a study involving selenium-substituted calcium phosphates, it was found that increasing the selenium content led to a marked reduction in the viability of osteosarcoma cells. Specifically, extracts from powders with higher selenium ratios (e.g., Se/(P + Se) molar ratio of 0.058) reduced cell viability by over 90% . This highlights the potential of this compound as an adjunct therapy in cancer treatment.

3. Nutritional Biofortification

Another study focused on the biofortification of broccoli with sodium selenate (a related compound). The application of low doses significantly increased selenium content while enhancing antioxidant capacity and reducing phytate levels, which could improve nutrient bioavailability . This finding suggests that incorporating selenium into agricultural practices could address dietary deficiencies.

Data Table: Comparative Biological Activities of Selenium Compounds

Propiedades

IUPAC Name |

calcium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTFOCYJYSPBMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSeO4, CaO4Se | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90884730 | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium selenate is a white powder. | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14019-91-1 | |

| Record name | CALCIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2793 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.